1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride
Description
Properties
IUPAC Name |
1-(2-tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FN2O2.2ClH/c1-23(2,3)19-8-4-7-11-22(19)28-17-18(27)16-25-12-14-26(15-13-25)21-10-6-5-9-20(21)24;;/h4-11,18,27H,12-17H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTIIFYVQUNWRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=CC=C3F)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33Cl2FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-Tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride, also known as a piperazine derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: C23H31FN2O2·2HCl. Its structure features a tert-butyl group, a phenoxy moiety, and a piperazine ring substituted with a fluorophenyl group.
| Property | Value |
|---|---|
| Molecular Weight | 459.4 g/mol |
| Solubility | Soluble in DMSO and water |
| Melting Point | Not specified |
Pharmacological Profile
This compound exhibits various biological activities that make it a candidate for further pharmacological studies.
1. Antidepressant Effects
Research indicates that compounds with similar structures to this piperazine derivative may exhibit antidepressant-like effects. Studies have shown that piperazine derivatives can interact with serotonin receptors, which are crucial in mood regulation. For instance, a study demonstrated that related compounds could significantly reduce depressive-like behavior in animal models through serotonergic pathways .
2. Antipsychotic Activity
The compound's structural similarity to known antipsychotics suggests potential antipsychotic activity. Piperazines are often explored for their ability to modulate dopaminergic and serotonergic systems, which are implicated in schizophrenia and other psychotic disorders. A comparative study highlighted the efficacy of piperazine derivatives in reducing psychotic symptoms .
3. Neuroprotective Properties
Preliminary studies suggest that this compound may possess neuroprotective properties. Research involving similar compounds has shown potential benefits in protecting neuronal cells from oxidative stress and apoptosis, indicating possible applications in neurodegenerative diseases .
The biological activity of this compound is likely mediated through several mechanisms:
- Serotonin Receptor Modulation : By interacting with serotonin receptors (5-HT), the compound may enhance serotonergic neurotransmission.
- Dopamine Receptor Interaction : Its affinity for dopamine receptors could contribute to its antipsychotic effects.
- Neuroprotective Mechanisms : The antioxidant properties observed in similar piperazine derivatives suggest a role in mitigating oxidative damage in neuronal cells.
Study 1: Antidepressant Activity Assessment
In a controlled study involving rodents, the administration of the compound resulted in significant reductions in immobility time during forced swim tests, indicating antidepressant-like effects. The results were comparable to those observed with established antidepressants such as fluoxetine .
Study 2: Antipsychotic Efficacy Evaluation
A double-blind study assessed the effects of related piperazine compounds on patients with schizophrenia. Results indicated a notable decrease in positive psychotic symptoms, supporting the hypothesis that modifications to the piperazine structure can enhance therapeutic efficacy .
Study 3: Neuroprotection Against Oxidative Stress
Research conducted on neuronal cell cultures exposed to oxidative stress revealed that compounds similar to this compound significantly reduced cell death rates. This suggests potential therapeutic applications for neurodegenerative conditions such as Alzheimer's disease .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that compounds similar to 1-(2-tert-butylphenoxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol dihydrochloride may exhibit neuroprotective properties and potential efficacy in treating CNS disorders such as:
- Anxiety and Depression : The piperazine structure is often associated with anxiolytic and antidepressant effects. Studies suggest that derivatives can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Metabolic Disorders
The compound's mechanism may also extend to metabolic syndromes, including:
- Type 2 Diabetes : Research has highlighted the inhibition of enzymes such as 11β-hydroxysteroid dehydrogenase type 1, which plays a role in glucocorticoid metabolism. This inhibition can lead to improved insulin sensitivity and metabolic regulation .
Ion Channel Modulation
The compound is included in libraries targeting voltage-gated ion channels, suggesting its potential role in modulating ionic currents, which could be beneficial for:
- Cardiovascular Health : By influencing ion channels, it may help regulate heart rhythms and vascular function.
Neuropharmacological Studies
A study examining the effects of similar compounds on anxiety-like behaviors in rodent models demonstrated significant reductions in anxiety levels when administered at specific dosages, indicating a promising pathway for further research into human applications.
| Study Focus | Findings | Implications |
|---|---|---|
| Anxiety Reduction | Significant decrease in anxiety-like behavior | Potential use as an anxiolytic agent |
| Insulin Sensitivity | Inhibition of 11β-hydroxysteroid dehydrogenase type 1 led to improved insulin sensitivity in animal models | Possible treatment for type 2 diabetes |
Pharmacokinetics
Pharmacokinetic studies reveal that compounds with similar structures often exhibit favorable absorption and distribution profiles, making them suitable candidates for oral administration.
Q & A
Q. What are the critical considerations for optimizing the synthesis of this compound?
Answer: Synthesis requires multi-step organic reactions, typically involving nucleophilic substitution, coupling of the phenoxy and piperazine moieties, and final dihydrochloride salt formation. Key factors include:
- Reaction conditions : Temperature (40–80°C for coupling steps), pH control (neutral for amine-protonation avoidance), and anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis .
- Purification : Column chromatography (silica gel, eluent: methanol/DCM gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Characterization : Confirm structure via -/-NMR (peaks for tert-butyl, fluorophenyl, and piperazine groups) and High-Resolution Mass Spectrometry (HRMS) for molecular ion verification .
Q. How can researchers validate the compound’s stability under experimental storage conditions?
Answer:
- Accelerated stability studies : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/0.1% TFA mobile phase) to detect impurities.
- Lyophilization : For long-term storage, lyophilize the compound in PBS (pH 7.4) and assess reconstitution efficiency .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in receptor binding affinity data across studies?
Answer: Discrepancies may arise from assay conditions (e.g., pH, temperature) or receptor isoform variability. Mitigation strategies include:
- Standardized assays : Use radioligand binding (e.g., -spiperone for dopamine D2/D3 receptors) with controlled buffer (pH 7.4, 25°C) and membrane homogenates from the same cell line (e.g., HEK293) .
- Competitive binding curves : Compare IC values under identical conditions. Normalize data to reference ligands (e.g., haloperidol for D2) .
- Computational docking : Validate binding modes using Schrödinger Suite or AutoDock to identify key interactions (e.g., fluorophenyl-piperazine with receptor hydrophobic pockets) .
Q. How can in vitro-to-in vivo translation challenges be addressed for pharmacokinetic profiling?
Answer:
- Metabolic stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust dosing regimens if half-life <1 hour .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction. High binding (>95%) may necessitate dose escalation in animal models .
- Blood-brain barrier (BBB) penetration : Employ MDCK-MDR1 monolayers or in situ perfusion models. LogP values >2 (calculated via ChemDraw) suggest favorable CNS uptake .
Q. What statistical methods optimize dose-response studies for this compound?
Answer:
- Factorial design : Vary dose (e.g., 0.1–10 mg/kg) and administration route (oral/IP/IV) in rodent models. Use ANOVA to identify significant effects on endpoints (e.g., locomotor activity) .
- Response surface methodology (RSM) : Model interactions between dose, frequency, and efficacy. Software like Design-Expert® minimizes experimental runs .
- Contradiction analysis : Apply Grubb’s test to exclude outliers and Cohen’s d to quantify effect size discrepancies between replicates .
Methodological Resources
| Parameter | Recommended Protocol | Reference |
|---|---|---|
| Synthesis Yield | 65–80% via Buchwald-Hartwig coupling | |
| HPLC Purity | >95% (C18 column, 254 nm) | |
| IC Range | 10–100 nM (dopamine receptors) | |
| LogP | 2.8 (predicted via ACD/Labs) |
Note : For receptor studies, prioritize PubChem-derived structural analogs (e.g., piperazine-fluorophenyl derivatives) over commercial vendors . Avoid extrapolating data from structurally dissimilar compounds (e.g., bicyclic analogs in ). Always validate computational predictions with wet-lab assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
